molecular formula C16H8Cl4N2O3 B2739033 (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate CAS No. 919877-26-2

(5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate

Cat. No. B2739033
CAS RN: 919877-26-2
M. Wt: 418.05
InChI Key: HAGNEWWJOASJJI-UHFFFAOYSA-N
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Description

(5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate, also known as POMCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

(5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In drug discovery, (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate has been explored as a scaffold for the development of new drugs with improved pharmacological properties. In materials science, (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate has been studied for its potential use in organic electronics and optoelectronics.

Mechanism of Action

The mechanism of action of (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins involved in cell growth and proliferation. Studies have shown that (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate can inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
(5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate can induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate can inhibit tumor growth in animal models of cancer. (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate is its relatively simple synthesis method, which makes it an attractive scaffold for drug discovery and materials science research. Additionally, (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate has demonstrated promising anticancer activity in vitro and in vivo, which makes it a potential candidate for further preclinical and clinical studies. However, one limitation of (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate. One area of interest is the development of (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate-based drugs for the treatment of cancer and other diseases. Another area of interest is the exploration of (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate as a scaffold for the development of new materials for use in organic electronics and optoelectronics. Additionally, further studies are needed to elucidate the mechanism of action of (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate and to investigate its potential side effects and toxicity.

Synthesis Methods

The synthesis of (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate involves the reaction of 3,4,5,6-tetrachloropyridine-2-carboxylic acid with (5-phenyl-1,3-oxazol-2-yl)methanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified using column chromatography or recrystallization.

properties

IUPAC Name

(5-phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl4N2O3/c17-11-12(18)14(22-15(20)13(11)19)16(23)24-7-10-21-6-9(25-10)8-4-2-1-3-5-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGNEWWJOASJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)COC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate

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